2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride
Description
2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride is a fluorinated heterocyclic compound featuring a piperidine ring linked to a 1,3,4-oxadiazole moiety substituted with a 2,2,2-trifluoroethyl group. This compound is widely utilized as a building block in pharmaceutical and agrochemical research due to its unique electronic and steric properties. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the 1,3,4-oxadiazole ring contributes to hydrogen-bonding interactions, making it valuable in drug discovery . CymitQuimica offers this compound in 50 mg and 500 mg quantities, with pricing ranging from €500 to €4,000, often accompanied by discounts .
Properties
IUPAC Name |
2-piperidin-2-yl-5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O.ClH/c10-9(11,12)5-7-14-15-8(16-7)6-3-1-2-4-13-6;/h6,13H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBBHGCMBUJFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NN=C(O2)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3,4-Oxadiazole Core with Trifluoroethyl Substituent
The 1,3,4-oxadiazole ring is typically synthesized via the Huisgen reaction involving tetrazole precursors and carbamoyl derivatives. According to recent research, the preparation involves:
- Starting from alkyl halides (such as 2,2,2-trifluoroethyl halides), conversion to alkyl thiocyanates by reaction with potassium thiocyanate.
- Cycloaddition of sodium azide to the thiocyanates catalyzed by ZnBr2, yielding thiotetrazoles.
- Reaction of these thiotetrazoles with carbamoyl imidazoles (prepared from secondary amines and carbonyl diimidazole) to form the 1,3,4-oxadiazole ring via N-acylation, loss of nitrogen, and rearrangement (Huisgen synthesis).
This method is favored for its convergent approach, allowing diverse substituents and functional groups to be incorporated.
Formation of Hydrochloride Salt
The hydrochloride salt of the compound is typically prepared by:
- Treating the free base form of the piperidine-substituted oxadiazole with hydrochloric acid in solvents such as dioxane or dichloromethane.
- Adjusting pH and isolating the solid hydrochloride salt by filtration and washing.
This process enhances compound stability and solubility for pharmaceutical applications.
Detailed Synthetic Route and Conditions
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroethyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
The incorporation of the oxadiazole ring in the structure of this compound suggests potential applications in drug development. Studies have indicated that oxadiazoles exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The trifluoroethyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further pharmacological studies.
Material Science
The compound's unique chemical structure may also find applications in material science. Research into fluorinated compounds has shown that they can improve the thermal and chemical stability of polymers. The synthesis of copolymers incorporating this compound could lead to materials with enhanced properties for use in coatings or electronic devices.
Agricultural Chemistry
Oxadiazole derivatives are known for their efficacy as agrochemicals. The potential use of this compound as a pesticide or herbicide is an area of ongoing research. Its effectiveness against various pests and diseases could be evaluated through field trials and laboratory studies.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several oxadiazole derivatives, including those related to 2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride. The findings indicated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. These results suggest potential for development as an antibiotic agent.
Case Study 2: Polymer Applications
Research conducted on the incorporation of trifluoroethyl-substituted oxadiazoles into polymer matrices demonstrated improved mechanical properties and resistance to solvents. The study highlighted the role of fluorinated groups in enhancing polymer performance, indicating a pathway for developing advanced materials for industrial applications.
Comparative Analysis Table
| Application Area | Potential Benefits | Current Research Focus |
|---|---|---|
| Pharmaceutical | Antimicrobial and anti-inflammatory properties | Drug formulation and efficacy studies |
| Material Science | Enhanced thermal stability | Development of fluorinated polymer composites |
| Agricultural Chemistry | Efficacy as pesticides/herbicides | Field trials on pest resistance |
Mechanism of Action
The mechanism of action of 2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and availability.
Structural Analogs and Substituent Effects
Physicochemical Properties
- Lipophilicity : The trifluoroethyl group in the target compound provides higher lipophilicity (logP ~2.1) compared to trifluoromethyl (logP ~1.5) or isopropyl (logP ~1.8) analogs, favoring membrane permeability .
- Electronic Effects: The electron-withdrawing trifluoroethyl group stabilizes the oxadiazole ring, enhancing resistance to metabolic degradation compared to non-fluorinated analogs .
- Solubility : The hydrochloride salt form improves aqueous solubility (>10 mg/mL in water) relative to neutral analogs like Analog 4 .
Biological Activity
2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride (CAS No. 1803588-63-7) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃ClF₃N₃O
- Molecular Weight : 271.67 g/mol
- CAS Number : 1803588-63-7
The compound features a piperidine ring substituted with a 1,3,4-oxadiazole moiety that contains a trifluoroethyl group. This structural configuration is significant for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole structures possess notable antimicrobial properties. In vitro studies have demonstrated that derivatives of oxadiazole exhibit significant activity against various bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole Derivative A | E. coli | 32 µg/mL |
| Oxadiazole Derivative B | S. aureus | 16 µg/mL |
These findings suggest that this compound may also exhibit similar antimicrobial properties due to its structural similarity to other effective oxadiazole compounds.
Anticancer Potential
Several studies have explored the anticancer potential of oxadiazole derivatives. For example, a study on related compounds found that certain derivatives inhibited cell proliferation in cancer cell lines such as HeLa and MCF-7:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound X | HeLa | 1.5 |
| Compound Y | MCF-7 | 0.9 |
While specific data on the anticancer activity of this compound is limited, its structural characteristics suggest potential for similar activity.
The biological activity of oxadiazole derivatives is often attributed to their ability to interact with cellular targets such as enzymes and receptors. The presence of the trifluoroethyl group may enhance lipophilicity and membrane permeability, facilitating cellular uptake and subsequent biological effects.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study investigated the antimicrobial effects of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria.
- Results indicated that modifications at the trifluoroethyl position significantly influenced antibacterial activity.
-
Anticancer Screening :
- In a preliminary screening of several oxadiazole derivatives for anticancer properties, one derivative showed promising results in inhibiting the growth of breast cancer cells.
- Further research is needed to elucidate the specific mechanisms involved.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride, and what reaction conditions optimize yield?
- Methodology : The synthesis of piperidine-oxadiazole derivatives often involves cyclization of acylhydrazides with trifluoroacetic anhydride or coupling reactions. For example, oxadiazole rings can be formed via condensation of hydrazides with trifluoroethyl-substituted carboxylic acids under reflux with POCl₃ as a catalyst . Piperidine rings may be introduced via nucleophilic substitution or reductive amination. Post-synthesis, hydrochloride salt formation is achieved using HCl gas in anhydrous ether. Key parameters include temperature control (60–80°C), solvent selection (e.g., chloroform or DMF), and purification via column chromatography (silica gel, CHCl₃:MeOH gradients) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- HPLC/LC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%). Retention times and mass spectra (e.g., [M+H]+ ion) confirm molecular identity .
- NMR : ¹H NMR in DMSO-d₆ or CDCl₃ should show characteristic peaks: piperidine protons (δ 1.5–3.0 ppm), oxadiazole-linked trifluoroethyl group (δ 3.5–4.0 ppm for -CF₂CH₂-), and hydrochloride counterion (broad peak at δ 10–12 ppm for NH+) .
- Elemental Analysis : Match calculated vs. experimental C, H, N, and Cl content (±0.3% tolerance) .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s electronic properties and reactivity in medicinal chemistry applications?
- Methodology : The -CF₃ group is strongly electron-withdrawing, which polarizes the oxadiazole ring, enhancing metabolic stability and altering binding affinity to biological targets. Computational studies (DFT) can map electrostatic potential surfaces to predict nucleophilic/electrophilic sites. Compare bioactivity (e.g., IC₅₀ values) against non-fluorinated analogs in enzyme assays (e.g., kinase inhibition) to quantify the "fluorine effect" .
Q. What strategies resolve contradictions in reported solubility or stability data for this compound?
- Methodology : Discrepancies may arise from polymorphic forms or hygroscopicity.
- Solubility : Perform equilibrium solubility studies in buffered solutions (pH 1–7.4) using UV-Vis spectroscopy. For example, trifluoroethyl groups reduce aqueous solubility but enhance lipid bilayer permeability, which can be quantified via logP measurements (e.g., shake-flask method) .
- Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the oxadiazole ring under acidic/alkaline conditions is a common degradation pathway; use Arrhenius plots to extrapolate shelf life .
Q. How can researchers design SAR studies to optimize this compound’s pharmacodynamic profile?
- Methodology :
- Structural Modifications : Synthesize analogs with variations in the piperidine (e.g., N-methylation) or oxadiazole (e.g., substituent position) moieties.
- In Vitro Assays : Test analogs against target receptors (e.g., GPCRs, ion channels) using radioligand binding or functional assays (cAMP, calcium flux).
- Computational Modeling : Dock optimized structures into receptor active sites (e.g., AutoDock Vina) to predict binding modes and affinity .
Key Considerations for Researchers
- Safety : Handle hydrochloride salts in fume hoods due to potential HCl release during decomposition .
- Storage : Store at 2–8°C under argon to prevent hygroscopic degradation .
- Data Reproducibility : Use standardized buffers and control humidity during assays to minimize variability in solubility/stability studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
